N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide (NFPC) is a synthetic small molecule compound that has been studied for its potential therapeutic applications in the fields of biochemistry and physiology. NFPC is a member of the pyridine-4-carboxamide family of compounds and has a unique structure that has been shown to have significant biological activity. NFPC has been studied in numerous research experiments and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to inhibit the replication of various viruses .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to impact a variety of biochemical pathways, leading to their broad-spectrum biological activities .
Pharmacokinetics
In-silico adme prediction studies of some novel carboxamide derivatives have shown good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity . These properties significantly impact the bioavailability of the compound.
Result of Action
Related compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide in laboratory experiments is that it is a relatively inexpensive compound to synthesize. Additionally, N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, one of the major limitations of using N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide in laboratory experiments is that it is not approved for human use. As a result, it is not possible to conduct clinical trials using N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide.
Future Directions
The potential therapeutic applications of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide are still being explored. One of the major future directions for research involving N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is the development of new therapeutic strategies that utilize its unique structure and biochemical and physiological effects. Additionally, future research involving N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide could focus on the development of new methods for synthesizing the compound. Furthermore, future research could focus on the development of new methods for assessing the safety and efficacy of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide in clinical trials. Finally, future research could focus on the development of new methods for analyzing the structure and activity of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide.
Synthesis Methods
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is synthesized through a multi-step process that involves the use of several chemical reagents. The first step is the formation of the pyridine-4-carboxamide moiety. This is achieved through the reaction of pyridine-4-carboxylic acid with anhydrous ammonia in the presence of a catalytic amount of anhydrous sodium acetate. The second step is the formation of the 2-fluorophenyl group, which is achieved through the reaction of 2-fluorophenol with sodium hydroxide in the presence of a catalytic amount of anhydrous sodium acetate. Finally, the two components are combined to form N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide.
Scientific Research Applications
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has been studied extensively in a variety of scientific research applications. It has been studied for its potential therapeutic applications in the fields of biochemistry and physiology. In particular, N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has been studied for its potential to modulate the activity of various enzymes, hormones, and receptors. Additionally, N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has been studied for its potential to modulate the activity of certain metabolic pathways.
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-17-4-2-1-3-15(17)20-12-18(25)16-11-14(5-6-19(16)27-20)24-21(26)13-7-9-23-10-8-13/h1-12H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYMMAKCYNTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide |
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